Hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid is a compound with the molecular formula C₁₂H₁₆F₁₈O₆SSi₂ and a molecular weight of 686.459 g/mol . This compound is known for its unique structure, which includes a silane group bonded to three trifluoroethyl groups and a hydroxyl group, combined with sulfuric acid. It is used in various chemical applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid typically involves the reaction of tris(2,2,2-trifluoroethyl)silane with sulfuric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using advanced analytical techniques to ensure the purity and yield of the product. The final product is then purified using distillation or crystallization methods .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield silane derivatives.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various silane derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Wirkmechanismus
The mechanism by which hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid exerts its effects involves the interaction of its functional groups with target molecules. The trifluoroethyl groups enhance the compound’s stability and reactivity, while the hydroxyl group allows for further chemical modifications. The sulfuric acid component acts as a catalyst in various reactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2,2-trifluoroethyl)phosphate: Similar in structure but contains a phosphate group instead of a silane group.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of trifluoroethyl groups.
Tris(2,2,2-trifluoroethyl)amine: Contains an amine group instead of a silane group.
Uniqueness
Hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid is unique due to its combination of trifluoroethyl groups, a hydroxyl group, and sulfuric acid. This combination imparts distinct chemical properties, making it valuable in various applications where stability, reactivity, and versatility are required .
Eigenschaften
CAS-Nummer |
909009-48-9 |
---|---|
Molekularformel |
C12H16F18O6SSi2 |
Molekulargewicht |
686.46 g/mol |
IUPAC-Name |
hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid |
InChI |
InChI=1S/2C6H7F9OSi.H2O4S/c2*7-4(8,9)1-17(16,2-5(10,11)12)3-6(13,14)15;1-5(2,3)4/h2*16H,1-3H2;(H2,1,2,3,4) |
InChI-Schlüssel |
CUXITDCIIZMPLP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)[Si](CC(F)(F)F)(CC(F)(F)F)O.C(C(F)(F)F)[Si](CC(F)(F)F)(CC(F)(F)F)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.